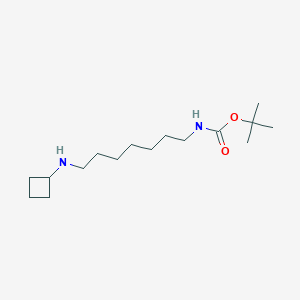

tert-Butyl (7-(cyclobutylamino)heptyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[7-(cyclobutylamino)heptyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N2O2/c1-16(2,3)20-15(19)18-13-8-6-4-5-7-12-17-14-10-9-11-14/h14,17H,4-13H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIGWIXXKFPGQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCNC1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (7-(cyclobutylamino)heptyl)carbamate typically involves the reaction of 7-aminoheptanol with cyclobutylamine, followed by protection of the resulting amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pH, which are crucial for the efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (7-(cyclobutylamino)heptyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds similar to tert-Butyl (7-(cyclobutylamino)heptyl)carbamate exhibit anticancer properties by inhibiting specific protein targets involved in tumor growth. For instance, studies have shown that carbamate derivatives can act as inhibitors of receptor tyrosine kinases, which are crucial in cancer cell proliferation and survival .

1.2 Neuroprotective Effects

There is emerging evidence suggesting that carbamate derivatives may provide neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Organic Synthesis Applications

2.1 Synthesis of Complex Molecules

this compound serves as a versatile intermediate in the synthesis of various complex organic molecules. It has been utilized in palladium-catalyzed reactions to produce N-Boc-protected amines and other functionalized compounds, which are essential in pharmaceutical development .

2.2 Formation of Tetrasubstituted Pyrroles

The compound has been employed in the synthesis of tetrasubstituted pyrroles, which are vital components in many biologically active compounds. The reaction conditions typically involve the use of aryl halides and bases in suitable solvents, demonstrating its utility in synthetic organic chemistry .

Data Tables

The following table summarizes key applications and findings related to this compound:

Case Studies

Case Study 1: Inhibition of SHP2 Activity

A study highlighted the effectiveness of carbamate derivatives, including this compound, in inhibiting SHP2 activity, a target implicated in various cancers. The compound demonstrated significant inhibition rates compared to control groups, suggesting its potential as a therapeutic agent .

Case Study 2: Synthesis Pathways

In another investigation, researchers successfully synthesized a series of tetrasubstituted pyrroles using this compound as a starting material. The study detailed the reaction conditions and yields obtained, showcasing the compound's versatility in organic synthesis .

Mechanism of Action

The mechanism of action of tert-Butyl (7-(cyclobutylamino)heptyl)carbamate involves the formation of stable carbamate bonds, which protect amine groups from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the protected amine. This stability is crucial in multi-step synthesis processes where selective deprotection is required .

Comparison with Similar Compounds

Substitution Impact :

Key Differences :

- The target compound’s heptyl chain may necessitate longer reaction times for complete Boc protection or deprotection due to steric effects.

- Polar substituents (e.g., hydroxypropyl in 17a) require additional purification steps compared to the target’s non-polar aliphatic chain .

Physicochemical and Bioactive Properties

Data from highlights critical parameters for tert-butyl carbamates:

Bioactivity Insights :

- The cyclobutylamino group may enhance target engagement in kinase inhibitors, as strained rings often improve selectivity .

- Compared to phenyl-substituted carbamates (e.g., 17a), the target’s aliphatic chain reduces aromatic interactions but increases flexibility for binding pocket accommodation .

Chromatographic Behavior

HPLC data from reveals retention times and purity for related compounds:

Inference for Target Compound :

- The target’s long heptyl chain and Boc group would likely increase retention time (>12 min) compared to smaller analogues, with purity dependent on synthetic optimization (estimated 90–95%) .

Biological Activity

Tert-Butyl (7-(cyclobutylamino)heptyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{13}H_{24}N_{2}O_{2}

- Molecular Weight : 240.34 g/mol

This compound primarily functions as an inhibitor of cyclin-dependent kinase 7 (CDK7), which plays a crucial role in cell cycle regulation and transcriptional control. By inhibiting CDK7, this compound may induce cellular apoptosis and inhibit transcription in various cancer cell lines, making it a candidate for cancer therapy .

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the following areas:

- Anticancer Activity : In vitro studies have shown that CDK7 inhibitors can effectively reduce cell proliferation in various cancer types, including leukemia and melanoma .

- Anti-inflammatory Effects : Some studies suggest that inhibition of CDK7 may also contribute to anti-inflammatory responses, providing a dual therapeutic approach for diseases characterized by excessive inflammation .

Table 1: Summary of Biological Activities

Case Study: Inhibition of CDK7

A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited CDK7 activity, leading to reduced phosphorylation of RNA polymerase II's C-terminal domain. This inhibition resulted in decreased transcriptional activity and increased apoptosis rates in treated cells .

Q & A

Basic: What synthetic routes are available for preparing tert-Butyl (7-(cyclobutylamino)heptyl)carbamate, and what are their critical steps?

Answer:

The synthesis typically involves carbamate formation via coupling reactions. A common approach is the reaction of a primary amine with a tert-butyl carbamate-protected intermediate. For example:

- Step 1: Introduce the cyclobutylamine group to a heptyl chain. This may involve nucleophilic substitution or reductive amination (analogous to methods in for hexyl derivatives).

- Step 2: Protect the amine using tert-butoxycarbonyl (Boc) via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine (see for Boc protection strategies).

- Step 3: Purify the product using column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) .

Critical Considerations:

- Moisture-sensitive steps require anhydrous conditions (e.g., dry THF or CHCl) .

- Monitor reaction progress via TLC or HPLC (as in , which reports HPLC purity >95%).

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- H NMR:

- IR Spectroscopy:

- C=O stretches at ~1682 cm (carbamate) and ~1630 cm (amide, if applicable) .

- Mass Spectrometry:

- Molecular ion peak matching the molecular weight (e.g., calculated for CHNO: 283.24 g/mol).

Advanced: How can researchers optimize reaction yields when introducing the cyclobutylamino group?

Answer:

Yield optimization requires addressing:

- Steric hindrance: Use bulky bases (e.g., DIPEA) to facilitate nucleophilic substitution on the heptyl chain .

- Temperature control: Lower temperatures (0–5°C) minimize side reactions during cyclobutylamine coupling (similar to ’s stepwise protocols).

- Catalyst screening: Palladium catalysts (e.g., Pd(OAc)) may enhance coupling efficiency, as seen in pyrimidine derivatization ().

Table 1: Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclobutylamine coupling | Cyclobutylamine, DIPEA, CHCl | 75–85% | |

| Boc protection | Boc anhydride, TEA, THF | 90% |

Advanced: How should conflicting NMR data between synthesis batches be analyzed?

Answer:

Discrepancies may arise from:

- Solvent impurities: Ensure deuterated solvents (e.g., CDCl) are anhydrous.

- Rotameric equilibria: Heating the NMR sample to 50°C can resolve broad peaks (as in ’s cyclopropane derivatives).

- Byproduct formation: Use HPLC-MS to detect impurities (e.g., reports 95–99% purity via HPLC).

Methodological Steps:

Compare with literature (e.g., cyclobutane shifts in ).

Repeat NMR under variable temperatures.

Cross-validate with IR and mass spectrometry .

Basic: What safety protocols are recommended for handling this compound?

Answer:

Based on structurally similar compounds ( ):

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Respiratory protection: Use NIOSH-approved P95 respirators for powder handling .

- Ventilation: Conduct reactions in fume hoods to limit vapor exposure.

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the stability of this compound vary under acidic/basic conditions?

Answer:

- Acidic conditions: Boc groups are cleaved by strong acids (e.g., TFA in CHCl), releasing CO and tert-butanol .

- Basic conditions: Stable under mild bases (e.g., NaHCO), but prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the carbamate.

- Storage: Store at –20°C in airtight containers with desiccants to prevent moisture-induced degradation .

Advanced: What computational tools can predict retrosynthetic pathways for this compound?

Answer:

- Database tools: Use Reaxys or Pistachio to identify precursor molecules (e.g., heptyl diamine derivatives) (Note: BenchChem excluded per user guidelines).

- Software: Schrödinger’s AutoTST or Open Reaction Database for transition-state modeling.

- Case Study: utilized retrosynthetic analysis to prioritize acyl chloride intermediates, achieving 87% yield .

Basic: How can researchers confirm the absence of toxicological hazards in novel derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.